molecular formula C6H5BrF2N2O B13339191 5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one CAS No. 1816998-61-4

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one

Katalognummer: B13339191
CAS-Nummer: 1816998-61-4
Molekulargewicht: 239.02 g/mol
InChI-Schlüssel: OJNLKLNUAKIHEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine and difluoroethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one typically involves the bromination of a pyrimidine precursor followed by the introduction of the difluoroethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The difluoroethyl group can be introduced using reagents like difluoroethyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-6-methylpyrimidin-4(3H)-one
  • 5-Bromo-6-ethylpyrimidin-4(3H)-one
  • 5-Bromo-6-(1,1-dichloroethyl)pyrimidin-4(3H)-one

Uniqueness

5-Bromo-6-(1,1-difluoroethyl)pyrimidin-4(3H)-one is unique due to the presence of the difluoroethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Eigenschaften

CAS-Nummer

1816998-61-4

Molekularformel

C6H5BrF2N2O

Molekulargewicht

239.02 g/mol

IUPAC-Name

5-bromo-4-(1,1-difluoroethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H5BrF2N2O/c1-6(8,9)4-3(7)5(12)11-2-10-4/h2H,1H3,(H,10,11,12)

InChI-Schlüssel

OJNLKLNUAKIHEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=O)NC=N1)Br)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.